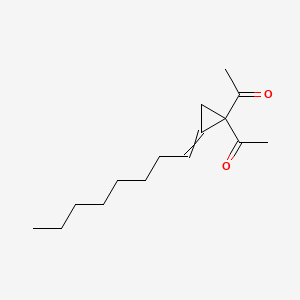
1,1'-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique molecular structure, which includes a cyclopropane ring substituted with an octylidene group and two ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) typically involves the reaction of cyclopropane derivatives with octylidene and ethanone precursors under controlled conditions. One common method includes the use of a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with an octylidene compound in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate reactions with nucleophiles, leading to the formation of new bonds and the modulation of biological pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Thiophene-2,5-diyl)bisethan-1-one: Similar in structure but contains a thiophene ring instead of a cyclopropane ring.
1,1’-(Pyridine-2,6-diyl)di(ethan-1-one): Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) is unique due to its cyclopropane ring, which imparts significant strain energy and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
CAS No. |
532392-65-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(1-acetyl-2-octylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-9-10-14-11-15(14,12(2)16)13(3)17/h10H,4-9,11H2,1-3H3 |
InChI Key |
UPAIFXVQNWYGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C1CC1(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


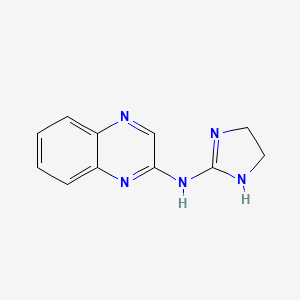
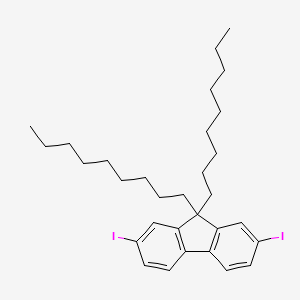
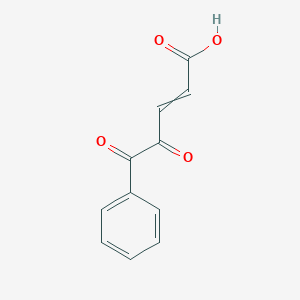

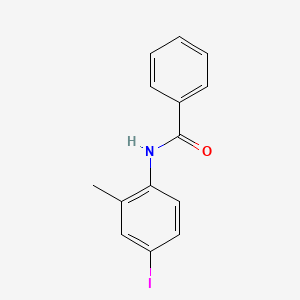
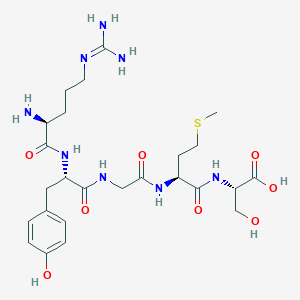

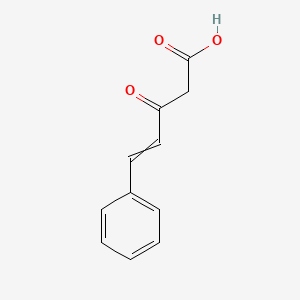
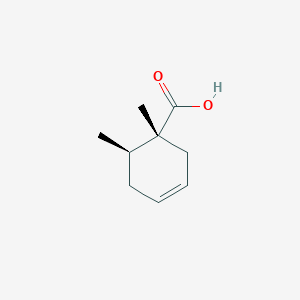
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
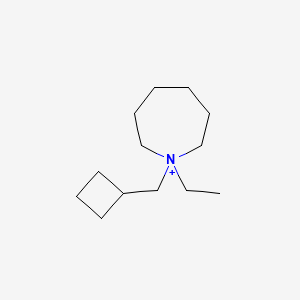
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
